![molecular formula C15H24N2O B1517855 Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine CAS No. 1096865-58-5](/img/structure/B1517855.png)
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine
Overview
Description
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine, also known as N-[4-(4-methoxy-1-piperidinyl)benzyl]ethanamine, is a chemical compound with the CAS Number: 1096865-58-5 . It has a molecular weight of 248.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Toxicological Insights
Parkinsonism Studies : Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine, a congener of meperidine, was associated with a case of persistent parkinsonism, showing damage to aminergic neurons in the substantia nigra, as evidenced by biogenic amines and metabolites levels in the cerebrospinal fluid and microscopic brain evaluation at necropsy (Davis et al., 1979).
Metabolism and Detection Studies : The antispasmodic drug mebeverine, a derivative of this compound, was shown to metabolize into various substances, including MO-EA and PMA, which are known as designer drugs. These metabolites led to positive amphetamine results in fluorescence polarization immunoassay (FPIA), highlighting the importance of accurate toxicological analysis in interpreting drug screening results (Kraemer et al., 2001).
Vapor Exposure Assessment : Ethyl tert-butyl ether (ETBE), related to this compound, was studied for its uptake and disposition when healthy male volunteers were exposed to its vapor. The study provided a detailed toxicokinetic profile, suggesting that TBA, a metabolite, is a more appropriate biomarker for ETBE exposure than the parent ether itself (Nihlen et al., 1998).
Biomonitoring and Metabolism
UV Filter Metabolism and Exposure Study : Ethylhexyl methoxycinnamate (EHMC), structurally related to this compound, was examined in a study to understand its major metabolites and exposure effects in humans. The study provided insights into the metabolic pathways and the importance of considering demographic factors in exposure levels (Huang et al., 2019).
Designer Drug Detection and Metabolism : The designer drug methedrone, chemically akin to this compound, was detected and analyzed in two fatal cases. The study's findings emphasized the narrow therapeutic window of such drugs and highlighted the metabolic properties and toxic potential of methedrone (Wikström et al., 2010).
Ethylene Glycol Poisoning Treatment : 4-Methylpyrazole, a potential treatment for ethylene glycol intoxication and structurally related to this compound, showed promising results in reducing the metabolic consequences of poisoning when administered early in the course of intoxication (Baud et al., 1986).
Safety and Hazards
properties
IUPAC Name |
N-[[4-(4-methoxypiperidin-1-yl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZLXMCUDNBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N2CCC(CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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